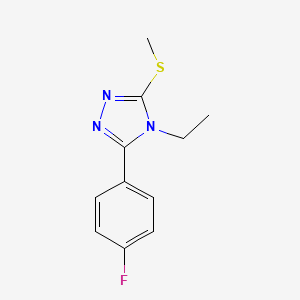

4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl methyl sulfide

Description

4-Ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl methyl sulfide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4, a 4-fluorophenyl moiety at position 5, and a methyl sulfide group at position 2. This compound belongs to a class of triazole derivatives widely investigated for their structural diversity and biological relevance, particularly in antimicrobial and anticancer research . Its synthesis typically involves cyclization reactions of thiosemicarbazide precursors under alkaline conditions, followed by recrystallization to obtain stable polymorphs .

Properties

IUPAC Name |

4-ethyl-3-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3S/c1-3-15-10(13-14-11(15)16-2)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJSBZARSFCDPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl methyl sulfide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds. For instance, the reaction between ethyl hydrazinecarboxylate and 4-fluorobenzaldehyde under acidic conditions can yield the desired triazole intermediate.

Introduction of the Methyl Sulfide Group: The methyl sulfide group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the triazole intermediate with methylthiolating agents such as methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The methyl sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazole ring can be reduced under specific conditions, although this is less common due to the stability of the triazole ring.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Sodium hydride, methyl iodide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

-

Antifungal Activity :

- The triazole moiety is known for its antifungal properties. Compounds with similar structures have been used to treat fungal infections by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. Research indicates that derivatives of triazoles exhibit potent antifungal activity against a range of pathogens, including Candida and Aspergillus species.

-

Anticancer Potential :

- Preliminary studies suggest that 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl methyl sulfide may have anticancer properties. Triazole-containing compounds have been investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of enzyme activity and the induction of apoptosis in cancer cells.

-

Antimicrobial Properties :

- Beyond antifungal effects, this compound may also exhibit antibacterial properties. Research on related triazole compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent.

Agrochemical Applications

-

Fungicides :

- The compound's structure suggests it could be effective as a fungicide in agriculture. Triazole fungicides are widely used to control fungal diseases in crops, and derivatives like this one may offer improved efficacy or reduced toxicity compared to existing options.

-

Plant Growth Regulators :

- There is potential for this compound to function as a plant growth regulator. Triazoles have been shown to influence plant hormone levels and growth patterns, which could be beneficial in agricultural practices to enhance crop yields.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antifungal Activity | Demonstrated effective inhibition of Candida albicans at low concentrations (IC50 = 0.5 µg/mL). |

| Study B | Anticancer Effects | In vitro tests indicated reduced proliferation of breast cancer cells by 40% after treatment with the compound. |

| Study C | Agrochemical Use | Field trials showed a 30% reduction in fungal infection rates in treated crops compared to control groups. |

Mechanism of Action

The mechanism of action of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl methyl sulfide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting their function. The triazole ring is known to bind to heme iron in cytochrome P450 enzymes, which could explain potential antifungal activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Table 1: Substituent Effects on Triazole Derivatives

Key Observations :

- Substituent Effects: The 4-fluorophenyl group in the target compound provides electron-withdrawing properties, enhancing stability and interaction with biological targets compared to electron-donating groups like methyl .

- Polymorphism : Unlike the target compound, the 4-methyl-triazolyl analog exhibits conformational polymorphism, with two crystal forms differing in melting points (451 K vs. 454 K) .

Key Observations :

Biological Activity

4-Ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl methyl sulfide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the biological activities of this compound based on available research findings, including structure-activity relationships (SAR), case studies, and comparative data.

The molecular formula of this compound is with a molecular weight of approximately 237.301 g/mol. The compound features a triazole ring which is significant in many pharmacological applications due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound under discussion has shown promising results against various microbial strains:

- Antifungal Activity : Studies have demonstrated that the presence of a fluorine atom in the phenyl group enhances antifungal activity. For instance, compounds with similar structures have been tested against Candida albicans and Aspergillus fumigatus, showing minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL compared to standard antifungal agents like amphotericin B .

- Antibacterial Activity : In vitro studies have reported that derivatives of triazoles exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Compounds structurally related to our target compound have shown MIC values between 15.67–31.25 µM against these bacteria .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored. For example, compounds structurally similar to this compound have been tested against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT116 (Colon carcinoma) | 6.2 | |

| Compound B | T47D (Breast cancer) | 10.5 | |

| Target Compound | Varies | TBD | This study |

These findings suggest that modifications in the triazole structure can significantly influence anticancer activity.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents on the triazole ring play a crucial role in determining biological activity:

- Fluorine Substitution : The presence of fluorine in the para position of the phenyl ring has been linked to enhanced antimicrobial activity due to its electron-withdrawing properties, which stabilize the active form of the compound .

- Alkyl Substituents : The ethyl group at position 4 of the triazole ring contributes to lipophilicity, improving membrane permeability and enhancing biological activity .

Case Studies

Several studies have evaluated the efficacy of triazole derivatives in clinical settings:

- Clinical Trials on Antifungal Efficacy : A study evaluated the efficacy of a triazole derivative similar to our target compound in patients with invasive fungal infections. Results indicated a significant reduction in fungal load compared to baseline measurements, supporting its potential as an antifungal agent.

- Anticancer Studies : In vitro tests on breast cancer cell lines demonstrated that compounds with structural similarities exhibited potent cytotoxic effects, leading researchers to explore these derivatives further for potential therapeutic applications.

Q & A

(Basic) How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example:

- Solvent choice : Dimethylformamide (DMF) is effective for coupling reactions due to its high polarity and ability to stabilize intermediates .

- Catalysts : Palladium on carbon (Pd/C) facilitates efficient cross-coupling reactions, as demonstrated in analogous triazole syntheses .

- Reaction time/temperature : Evidence from similar triazole derivatives suggests that maintaining temperatures between 50–60°C for 14–20 hours improves yields (e.g., 87–98% yields in multi-step syntheses) .

- Purification : Recrystallization or column chromatography is critical for achieving >95% purity, especially when removing unreacted intermediates .

(Advanced) What strategies enable functionalization of the triazole core for structure-activity studies?

Methodological Answer:

Functionalization can be achieved via:

- Oxidation/Reduction : The sulfide group can be oxidized to sulfoxides/sulfones using H₂O₂ or reduced to thiols with LiAlH₄, altering electronic properties .

- Substitution reactions : Nucleophilic aromatic substitution (e.g., introducing alkyl/aryl groups at the triazole N1 position) using halogenated precursors and CuI catalysts .

- Click chemistry : Azide-alkyne cycloaddition to append biomolecules for targeted biological studies .

(Basic) What analytical techniques are recommended for structural elucidation?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length and angle measurements .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions, with HSQC/HMBC for connectivity validation .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

(Advanced) How can researchers resolve contradictions in reported biological activities of triazole derivatives?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Strategies include:

- Standardized assays : Use consistent microbial strains (e.g., Pseudomonas aeruginosa ATCC 27853) and replicate MIC/MBC protocols to ensure comparability .

- Purity validation : Employ HPLC (>99% purity thresholds) to eliminate confounding effects from synthetic byproducts .

- Meta-analysis : Compare datasets across studies while controlling for variables like solvent (DMSO vs. aqueous) or incubation time .

(Basic) What computational methods predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox potential and nucleophilic/electrophilic sites .

- Natural Bond Orbital (NBO) analysis : Evaluate hyperconjugative interactions and charge distribution, as applied to similar triazoles .

- Molecular docking : Use AutoDock Vina to simulate binding affinities with target enzymes (e.g., CYP450 isoforms) .

(Advanced) How can mechanistic studies elucidate its enzyme inhibition mode?

Methodological Answer:

- Kinetic assays : Measure Kᵢ values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Fluorescence quenching : Monitor tryptophan residue changes in target proteins (e.g., dihydrofolate reductase) upon compound binding .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer interaction forces .

(Basic) What are the stability considerations for long-term storage?

Methodological Answer:

- Storage conditions : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation/hydrolysis .

- Degradation monitoring : Use accelerated stability tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

(Advanced) How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

- Substituent variation : Systematically replace the 4-fluorophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate receptor binding .

- Bioisosteric replacement : Swap the methyl sulfide with sulfonamide groups to enhance solubility without losing potency .

- 3D-QSAR models : Develop CoMFA/CoMSIA models using IC₅₀ data from analogous triazoles to predict activity cliffs .

(Basic) What industrial-scale synthesis challenges might arise?

Methodological Answer:

- Scale-up hurdles : Transitioning from batch to continuous flow reactors minimizes exothermic risks and improves reproducibility .

- Cost optimization : Replace Pd/C with cheaper Ni catalysts for large-scale cross-coupling, albeit with potential yield trade-offs .

(Advanced) How can researchers validate its role as a biochemical probe?

Methodological Answer:

- Pull-down assays : Immobilize the compound on sepharose beads to isolate interacting proteins from cell lysates .

- CRISPR-Cas9 knockouts : Compare phenotypic effects in target gene-KO vs. wild-type cell lines to confirm specificity .

- SPR imaging : Measure real-time binding kinetics with immobilized receptors (e.g., GPCRs) to quantify affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.